An In-depth Technical Guide to 4-(1-Cyclopentenyl)morpholine: Properties, Synthesis, and Potential Applications
An In-depth Technical Guide to 4-(1-Cyclopentenyl)morpholine: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 4-(1-cyclopentenyl)morpholine, a versatile enamine with significant potential in organic synthesis and medicinal chemistry. This document details the compound's structural characteristics, physicochemical properties, and spectroscopic data. A detailed experimental protocol for its synthesis is provided, alongside a discussion of its chemical reactivity. Furthermore, the potential biological significance of this compound is explored in the context of the known activities of morpholine-containing molecules in drug discovery.
Introduction
4-(1-Cyclopentenyl)morpholine, also known as N-(1-cyclopenten-1-yl)morpholine, is a cyclic enamine that serves as a valuable synthetic intermediate. Its unique electronic structure, arising from the conjugation of the nitrogen lone pair with the carbon-carbon double bond, renders the α-carbon nucleophilic, making it a key reagent in various carbon-carbon bond-forming reactions. The presence of the morpholine moiety, a privileged scaffold in medicinal chemistry, suggests potential applications in the development of novel therapeutic agents.[1][2] This guide aims to consolidate the available technical information on 4-(1-cyclopentenyl)morpholine to support its application in research and development.
Physicochemical and Spectroscopic Properties
The physical and spectroscopic properties of 4-(1-cyclopentenyl)morpholine are summarized below.
Physical Properties
A compilation of the key physical properties of 4-(1-cyclopentenyl)morpholine is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₅NO | [3] |
| Molecular Weight | 153.22 g/mol | [3] |
| CAS Number | 936-52-7 | [3][4] |
| IUPAC Name | 4-(cyclopent-1-en-1-yl)morpholine | [3] |
| Synonyms | N-(1-Cyclopenten-1-yl)morpholine, 1-Morpholinocyclopentene | [3][4] |
| Appearance | Colorless liquid | [5] |
| Boiling Point | 105-106 °C at 12 mmHg | [6][7] |
| Melting Point | 122-127 °C (decomposition) | [8] |
| Density | 0.957 g/mL at 25 °C | [7] |
| Refractive Index (n²⁰/D) | 1.512 | [7] |
| Flash Point | 140 °F (60 °C) | [7] |
| Solubility | Soluble in water | [5] |
Spectroscopic Data
The spectroscopic data for 4-(1-cyclopentenyl)morpholine is crucial for its identification and characterization.
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¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the protons on the cyclopentenyl ring and the morpholine ring. The vinylic proton on the cyclopentenyl ring would appear as a triplet in the olefinic region. The methylene protons of the cyclopentenyl and morpholine rings would appear as multiplets in the aliphatic region.[3][9]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for the carbon atoms of the cyclopentenyl and morpholine moieties. The two sp² hybridized carbons of the double bond will be observed in the downfield region typical for alkenes. The sp³ hybridized carbons of the rings will appear in the upfield region.[3]
-
IR (Infrared) Spectroscopy: The IR spectrum will exhibit a characteristic strong absorption band for the C=C stretching vibration of the enamine double bond. C-H stretching and bending vibrations for both the alkenyl and alkyl groups will also be present, as well as C-N and C-O stretching vibrations from the morpholine ring.[3][10][11]
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 153). Fragmentation patterns would likely involve the loss of fragments from the morpholine and cyclopentenyl rings.[11]
Experimental Protocols
Synthesis of 4-(1-Cyclopentenyl)morpholine
The synthesis of 4-(1-cyclopentenyl)morpholine is typically achieved through the acid-catalyzed condensation of cyclopentanone with morpholine, a reaction that forms an enamine via a carbinolamine intermediate.[12][13]
Reaction: Cyclopentanone + Morpholine → 4-(1-Cyclopentenyl)morpholine + Water
Reagents and Equipment:
-
Cyclopentanone
-
Morpholine
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (solvent)
-
Round-bottom flask
-
Dean-Stark apparatus or soxhlet extractor with drying agent
-
Reflux condenser
-
Heating mantle
-
Distillation apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclopentanone, a slight excess of morpholine (e.g., 1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid.
-
Add toluene as a solvent to facilitate azeotropic removal of water.
-
Heat the reaction mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.
-
Monitor the progress of the reaction by observing the amount of water collected. The reaction is typically complete when no more water is formed.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Remove the toluene solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure 4-(1-cyclopentenyl)morpholine.
Safety Precautions: This reaction should be performed in a well-ventilated fume hood. All reagents are flammable and/or corrosive. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
Chemical Reactivity and Synthetic Applications
As an enamine, 4-(1-cyclopentenyl)morpholine is a versatile nucleophile. The resonance delocalization of the nitrogen lone pair increases the electron density at the α-carbon, making it susceptible to attack by various electrophiles.[12][14][15]
Key Reactions
-
Alkylation: 4-(1-Cyclopentenyl)morpholine readily undergoes alkylation at the α-carbon with alkyl halides. The resulting iminium salt can be hydrolyzed to afford a 2-alkylated cyclopentanone. This is a key transformation in the Stork enamine alkylation.[12][14][15]
-
Acylation: Reaction with acyl halides or anhydrides leads to the formation of an acylated iminium salt, which upon hydrolysis yields a β-dicarbonyl compound (a 2-acylcyclopentanone).[15][16]
-
Michael Addition: As a soft nucleophile, it can participate in Michael additions to α,β-unsaturated carbonyl compounds, leading to the formation of 1,5-dicarbonyl compounds after hydrolysis.[16]
Potential Biological Significance and Drug Development Applications
While specific biological studies on 4-(1-cyclopentenyl)morpholine are limited, the presence of the morpholine ring is of significant interest to medicinal chemists. The morpholine scaffold is found in numerous FDA-approved drugs and is known to improve the pharmacokinetic properties of molecules, such as solubility and metabolic stability.[1][2][17]
Derivatives of morpholine have been reported to exhibit a wide range of biological activities, including:
-
Central Nervous System (CNS) Activity: Morpholine-containing compounds are being investigated for their potential in treating CNS disorders.[2][18]
-
Anticancer Activity: The morpholine moiety is present in several anticancer agents.[2]
The enamine functionality also provides a reactive handle for the synthesis of a diverse library of compounds for biological screening. The ability to introduce various substituents at the α-position of the cyclopentanone ring via enamine chemistry allows for the exploration of structure-activity relationships.
Visualizations
Synthesis Workflow
References
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- 3. 1-Morpholinocyclopentene | C9H15NO | CID 70294 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 11. N-(1-Cyclopenten-1-yl)-morpholine [webbook.nist.gov]
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- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. chem.libretexts.org [chem.libretexts.org]
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